Chamaecynone
Chamaecynone
Brand Name:
Vulcanchem
CAS No.:
10208-54-5
VCID:
VC21236111
InChI:
InChI=1S/C14H18O/c1-4-11-5-7-14(3)8-6-13(15)10(2)12(14)9-11/h1,6,8,10-12H,5,7,9H2,2-3H3/t10-,11+,12+,14-/m0/s1
SMILES:
CC1C2CC(CCC2(C=CC1=O)C)C#C
Molecular Formula:
C14H18O
Molecular Weight:
202.29 g/mol
Chamaecynone
CAS No.: 10208-54-5
Cat. No.: VC21236111
Molecular Formula: C14H18O
Molecular Weight: 202.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10208-54-5 |
|---|---|
| Molecular Formula | C14H18O |
| Molecular Weight | 202.29 g/mol |
| IUPAC Name | (1S,4aS,7R,8aR)-7-ethynyl-1,4a-dimethyl-1,5,6,7,8,8a-hexahydronaphthalen-2-one |
| Standard InChI | InChI=1S/C14H18O/c1-4-11-5-7-14(3)8-6-13(15)10(2)12(14)9-11/h1,6,8,10-12H,5,7,9H2,2-3H3/t10-,11+,12+,14-/m0/s1 |
| Standard InChI Key | WLJJVPSVSROSLC-SFTQSGBHSA-N |
| Isomeric SMILES | C[C@H]1[C@H]2C[C@@H](CC[C@]2(C=CC1=O)C)C#C |
| SMILES | CC1C2CC(CCC2(C=CC1=O)C)C#C |
| Canonical SMILES | CC1C2CC(CCC2(C=CC1=O)C)C#C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator